molecular formula C9H7NO2S B1500322 4-Methylbenzo[d]thiazole-2-carboxylic acid CAS No. 3507-47-9

4-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No. B1500322
CAS RN: 3507-47-9
M. Wt: 193.22 g/mol
InChI Key: OGZSALMHZWEKSS-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “4-Methylbenzo[d]thiazole-2-carboxylic acid”, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can help prevent various diseases.

Analgesic and Anti-inflammatory Activities

Some compounds related to the thiazole ring have been found to act as analgesic (pain-relieving) and anti-inflammatory agents . This suggests potential applications of “4-Methylbenzo[d]thiazole-2-carboxylic acid” in the development of new pain and inflammation management drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates that “4-Methylbenzo[d]thiazole-2-carboxylic acid” could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that “4-Methylbenzo[d]thiazole-2-carboxylic acid” could potentially be used in the development of new antiviral drugs.

Neuroprotective Activity

Compounds related to the thiazole ring have been found to exhibit neuroprotective properties . This suggests potential applications of “4-Methylbenzo[d]thiazole-2-carboxylic acid” in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates potential applications of “4-Methylbenzo[d]thiazole-2-carboxylic acid” in cancer treatment.

Future Directions

Benzothiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on the synthesis of new benzothiazole derivatives, including 4-Methylbenzo[d]thiazole-2-carboxylic acid, and their potential applications in medicine and other fields .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4-methylbenzo[d]thiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-Methylbenzo[d]thiazole-2-carboxylic acid.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name

4-methyl-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZSALMHZWEKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663382
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-benzothiazole-2-carboxylic acid

CAS RN

3507-47-9
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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